Salinosporamide C

Proteasome inhibition Structure-activity relationship (SAR) Negative control

Salinosporamide C (CAS 863126-96-9) is a critical negative control for proteasome research. Unlike Salinosporamide A, it lacks the β-lactone warhead, resulting in >1,600-fold weaker inhibition. Essential for discriminating proteasome-dependent effects in cellular assays and validating SAR models. Procure this high-purity, decarboxylated pyrrole analog to ensure accurate mechanistic dissection and avoid false-positive cytotoxicity in control experiments.

Molecular Formula C14H18ClNO3
Molecular Weight 283.75 g/mol
CAS No. 863126-96-9
Cat. No. B1681402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalinosporamide C
CAS863126-96-9
SynonymsSalinosporamide C; 
Molecular FormulaC14H18ClNO3
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C1C(C3C2CC(=O)CC3)O)CCCl
InChIInChI=1S/C14H18ClNO3/c1-7-9(4-5-15)14(19)16-11-6-8(17)2-3-10(11)13(18)12(7)16/h10-13,18H,2-6H2,1H3/t10-,11+,12+,13-/m0/s1
InChIKeyLSKWKCUUZBBJFE-LOWDOPEQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salinosporamide C (CAS 863126-96-9): Basic Characteristics and Role Within the Salinosporamide Family


Salinosporamide C (CAS 863126-96-9) is a secondary metabolite isolated from the obligate marine actinomycete Salinispora tropica (strain CNB-392) [1]. It belongs to the salinosporamide family of densely functionalized γ-lactam-β-lactone proteasome inhibitors, which are distinguished by structural differences at the C-2 position [2]. Salinosporamide C is a decarboxylated pyrrole analogue that lacks the β-lactone ring essential for potent proteasome inhibition . This structural deficiency renders it significantly less active than its clinically advanced analog, Salinosporamide A (Marizomib), positioning it primarily as a valuable tool compound for studying structure-activity relationships (SAR) and as a negative control in mechanistic investigations [3].

Why Salinosporamide C Cannot Be Interchanged with Other Salinosporamides or Generic Proteasome Inhibitors


Interchanging Salinosporamide C with its potent analogs, particularly Salinosporamide A (Marizomib), or with other proteasome inhibitor chemotypes would fundamentally alter experimental outcomes. The salinosporamide family exhibits extreme functional divergence driven by minor structural variations [1]. Salinosporamide C's unique lack of the β-lactone warhead eliminates its ability to form the irreversible covalent enzyme-inhibitor complex characteristic of Salinosporamide A [2], resulting in an IC50 for the proteasome that is orders of magnitude weaker (e.g., >10,000 nM versus 1.3–10 nM) [3]. Consequently, substituting Salinosporamide C for an active inhibitor in a biological assay would erroneously indicate a lack of proteasome involvement, while substituting an active analog for Salinosporamide C in a control experiment would introduce false-positive cytotoxicity. This strict SAR necessitates precise compound selection for procurement to ensure the intended biological question—be it pathway validation or mechanistic dissection—is accurately addressed.

Quantitative Differentiation Guide for Salinosporamide C (CAS 863126-96-9) Procurement


Proteasome β5 Subunit Inhibition: Salinosporamide C vs. Salinosporamide A

Salinosporamide C exhibits profoundly reduced potency against the proteasome compared to Salinosporamide A. While Salinosporamide A (Marizomib) is a low nanomolar inhibitor, Salinosporamide C displays weak activity, consistent with its role as a negative control or SAR probe [1].

Proteasome inhibition Structure-activity relationship (SAR) Negative control

Structural Basis for Differential Activity: β-Lactone Ring Absence

The weak inhibitory activity of Salinosporamide C is mechanistically explained by its lack of the β-lactone ring. Salinosporamide A and B possess this electrophilic warhead, enabling covalent, irreversible binding to the catalytic threonine residue of the 20S proteasome [1]. Salinosporamide C, as a decarboxylated pyrrole analogue, lacks this essential reactive group, preventing formation of a stable enzyme-inhibitor complex [2].

Mechanism of action Covalent inhibitor Structural biology

Cytotoxicity in Cancer Cell Lines: Comparative NCI-60 Profiling

In the NCI 60-cell-line panel, Salinosporamide C demonstrates markedly weaker cytotoxic activity compared to its potent analogs. This difference underscores its limited therapeutic potential but highlights its value in SAR studies to isolate the contribution of specific structural features to anticancer activity [1].

Cytotoxicity Cancer cell lines Selectivity

Biosynthetic Classification: Salinosporamide C as a Distinct Chemotype from Salinosporamide B

Salinosporamide C is biosynthetically distinct from other salinosporamides. It is classified as a decarboxylated pyrrole analogue, whereas Salinosporamide B is the deschloro-analogue of Salinosporamide A [1]. This distinction in biosynthetic origin highlights a different metabolic shunt, providing a tool for studying the plasticity of the salinosporamide biosynthetic pathway [2].

Biosynthesis Natural product Metabolic engineering

Recommended Research Applications for Salinosporamide C (CAS 863126-96-9)


Use as a Structural Negative Control in Proteasome Inhibition Assays

Given its >1,600-fold weaker inhibition of the proteasome β5 subunit compared to Salinosporamide A [1], Salinosporamide C is optimally employed as a structurally related negative control. In cellular or biochemical assays measuring proteasome activity, its inclusion allows researchers to discriminate between proteasome-dependent and -independent effects, ensuring that observed phenotypes with Salinosporamide A are indeed due to target engagement.

Probe for Structure-Activity Relationship (SAR) Studies

Salinosporamide C serves as a critical SAR probe for medicinal chemists and chemical biologists investigating the pharmacophore of proteasome inhibitors. Its lack of the β-lactone warhead [2] provides a baseline for quantifying the contribution of this functional group to potency and irreversible binding. This is particularly valuable for validating computational models and guiding the design of next-generation inhibitors with modified warheads.

Biosynthetic Pathway Engineering and Metabolite Profiling

For natural product discovery and metabolic engineering groups working with Salinispora species, Salinosporamide C is a key analytical standard. Its identification and quantification in fermentation broths are essential for monitoring pathway flux, assessing the activity of specific biosynthetic enzymes (e.g., those involved in decarboxylation), and optimizing yields of desired salinosporamide analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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